アザメチホス

概要

説明

アザメチホスは、主に獣医学と水産養殖で使用される有機リン系殺虫剤です。 サケの養殖におけるウオジラミや家畜の飼育におけるハエなど、さまざまな害虫に対して効果があります . この化合物は、神経機能に不可欠な酵素であるアセチルコリンエステラーゼを阻害する能力で知られています .

科学的研究の応用

Azamethiphos is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In aquaculture, it is used to control sea lice infestations, which are a significant economic burden . In environmental science, azamethiphos is studied for its degradation products and their impact on ecosystems . Additionally, it is used in the development of sensitive detection methods, such as electrogenerated chemiluminescence sensors .

作用機序

アザメチホスは、酵素アセチルコリンエステラーゼを阻害することによって効果を発揮します . この酵素は、シナプス間隙における神経伝達物質であるアセチルコリンの分解を担当しています。 アセチルコリンエステラーゼを阻害することによって、アザメチホスはアセチルコリンの蓄積を引き起こし、神経信号の継続的な伝達、過剰興奮、最終的には昆虫の死につながります . この化合物は、昆虫の表皮に浸透し、摂取と吸収によって作用します .

生化学分析

Biochemical Properties

Azamethiphos acts by inhibiting the action of the enzyme acetylcholinesterase . This enzyme is crucial for neurotransmission as it metabolizes the neurotransmitter acetylcholine at the synaptic cleft, terminating synaptic transmission . Inhibition of acetylcholinesterase by Azamethiphos leads to overexcitation of the organism and eventually to its death .

Cellular Effects

Azamethiphos has been found to cause changes in proteins within fish, specifically rainbow trout, when used as an insecticide . The proteins that have been altered are usually associated with the trout’s clot formation, immune reaction, and free heme binding . In oysters, exposure to Azamethiphos has been shown to increase oxidative damage and alter antioxidant responses .

Molecular Mechanism

The molecular mechanism of Azamethiphos involves the inhibition of acetylcholinesterase . This inhibition allows the neurotransmitter acetylcholine to remain intact, allowing the electrical signal to proceed without interruption . This leads to overexcitation of the organism and eventually to its death .

Temporal Effects in Laboratory Settings

Azamethiphos is sensitive to hydrolysis, especially at low pH . Over time, lipid peroxidation levels in the gonads and gills of oysters increased during exposure to Azamethiphos . Protein carbonyl levels in gills also increased significantly in all experimental treatments .

Dosage Effects in Animal Models

Azamethiphos has a moderate acute oral toxicity with LD50 values ranging from 834 mg/kg in rats to 1764 mg/kg in hamsters . It has a very low therapeutic margin of safety in the target species, salmon .

Metabolic Pathways

Azamethiphos is metabolized in mammals via hydrolysis, followed by opening of the oxazolinone ring and conjugation of the resultant aminopyridinol as the glucuronide and sulfuric acid ester . There is evidence that this major metabolic pathway is similar in rats and salmon .

Transport and Distribution

Azamethiphos is highly soluble in water . It is poorly absorbed after topical administration in all the species studied . After oral administration in rats, Azamethiphos was rapidly metabolized and excreted .

Subcellular Localization

Given its mode of action, it can be inferred that Azamethiphos likely interacts with acetylcholinesterase at the synaptic cleft, a subcellular location where neurotransmission occurs .

準備方法

アザメチホスは、いくつかの経路で合成することができます。 一般的な方法の1つは、アルカリの存在下で2-アミノ-3-ピリジノールをトリホスゲンと反応させることです . 反応は-5°Cから30°Cの温度で行い、その後、40°Cから90°Cで2〜20時間反応させます . この方法は、高い収率と有機溶媒の再利用可能性により、工業生産に適しています .

化学反応の分析

アザメチホスは、加水分解や酸化など、さまざまな化学反応を起こします。 特に低いpHレベルで、加水分解に対して感受性があります . これらの反応で使用される一般的な試薬には、二酸化塩素があり、アザメチホスを6-クロロオキサゾロ[4,5-b]ピリジン-2(3H)-オンやO,O,S-トリメチルホスホロチオネートなどのいくつかの生成物に分解することができます . これらの反応は、通常、高速液体クロマトグラフィーとガスクロマトグラフィーを使用して監視されます .

科学研究における用途

アザメチホスは、化学、生物学、医学の分野で広く科学研究に使用されています。 水産養殖では、経済的に大きな負担となっているウオジラミの感染を抑制するために使用されます . 環境科学では、アザメチホスの分解産物とその生態系への影響が研究されています . さらに、電気化学発光センサーなどの高感度な検出方法の開発にも使用されています .

化学反応の分析

Azamethiphos undergoes various chemical reactions, including hydrolysis and oxidation. It is sensitive to hydrolysis, especially at low pH levels . Common reagents used in these reactions include chlorine dioxide, which can degrade azamethiphos into several products such as 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one and O,O,S-trimethyl phosphorothioate . These reactions are typically monitored using high-performance liquid chromatography and gas chromatography .

類似化合物との比較

生物活性

Azamethiphos is an organophosphate pesticide extensively utilized in aquaculture, particularly for treating sea lice infestations in salmonids. Its biological activity has been the subject of various studies, focusing on its toxicological effects on target and non-target species, biochemical pathways affected, and potential resistance mechanisms. This article synthesizes recent research findings, highlighting key data and case studies related to the biological activity of Azamethiphos.

Azamethiphos functions primarily as a neurotoxin, inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of postsynaptic receptors, which can cause paralysis and death in susceptible organisms.

Key Findings:

- AChE Inhibition : Studies have shown that exposure to Azamethiphos significantly reduces AChE activity in various aquatic organisms, including blue mussels (Mytilus edulis), with IC50 values reported at 0.736 mg/L for gill tissues and 1.30 mg/L for haemolymph .

- Physiological Impact : Short-term exposure (up to 24 hours) to concentrations as low as 0.1 mg/L resulted in significant reductions in immune function indicators such as phagocytic index and alterations in cell viability .

Toxicological Effects on Aquatic Organisms

Azamethiphos poses risks not only to target species but also to non-target aquatic life. Research has documented various sublethal effects across different species.

Table 1: Toxicological Effects of Azamethiphos on Aquatic Species

Environmental Impact and Risk Assessment

The use of Azamethiphos in aquaculture raises concerns about its environmental persistence and potential impacts on non-target species. Studies have investigated its degradation rates and bioaccumulation potential.

- Persistence : Azamethiphos is known to persist in aquatic environments, with studies indicating significant effects on local ecosystems following treatment applications.

- Risk Assessments : Comprehensive assessments have been conducted to evaluate the dispersion, dilution, and long-term ecological impacts of Azamethiphos use in salmon farming regions .

Case Studies

- Cumulative Effects on Rainbow Trout : A study highlighted the cumulative impact of multiple Azamethiphos treatments on rainbow trout health, revealing alterations in serum biomarkers indicative of liver stress and immune response changes over time . Significant increases in total bilirubin and phosphate levels were noted, suggesting hepatotoxicity.

- Resistance Mechanisms : Research into L. salmonis has uncovered mechanisms behind resistance to Azamethiphos, emphasizing genetic adaptations that allow these parasites to survive repeated exposure . This finding underscores the need for integrated pest management strategies that minimize reliance on chemical treatments.

特性

IUPAC Name |

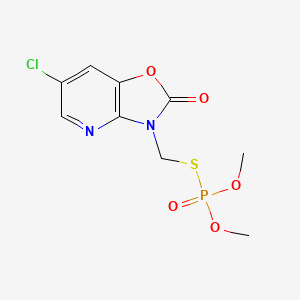

6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBTWQZTQIWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034818 | |

| Record name | Azamethiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35575-96-3 | |

| Record name | Azamethiphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35575-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azamethiphos [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035575963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azamethiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAMETHIPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9440R8149U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。